molecular formula C27H33N3O2S B10874381 (5Z)-5-[4-(heptyloxy)benzylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

(5Z)-5-[4-(heptyloxy)benzylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B10874381
M. Wt: 463.6 g/mol
InChI Key: RFXQTOKGDFXQII-DAFNUICNSA-N
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Description

(5Z)-5-[4-(heptyloxy)benzylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazolone family. This compound is characterized by its complex structure, which includes a thiazolone core, a heptyloxybenzylidene group, and a phenylpiperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[4-(heptyloxy)benzylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one typically involves a multi-step process:

    Formation of the Thiazolone Core: The thiazolone core can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Introduction of the Heptyloxybenzylidene Group: This step involves the condensation of the thiazolone core with 4-(heptyloxy)benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Attachment of the Phenylpiperazine Moiety: The final step includes the nucleophilic substitution reaction between the intermediate product and 4-phenylpiperazine under reflux conditions in a suitable solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolone core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene group, converting it to the corresponding alkane.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[4-(heptyloxy)benzylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological membranes and proteins makes it a candidate for further investigation in drug development.

Medicine

In medicine, research is ongoing to explore its potential as a therapeutic agent. Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, making it a promising candidate for pharmaceutical applications.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity. Its versatility makes it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of (5Z)-5-[4-(heptyloxy)benzylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[4-(methoxy)benzylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one
  • (5Z)-5-[4-(ethoxy)benzylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one
  • (5Z)-5-[4-(butoxy)benzylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

Uniqueness

What sets (5Z)-5-[4-(heptyloxy)benzylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one apart from similar compounds is the presence of the heptyloxy group. This longer alkyl chain can influence the compound’s lipophilicity, membrane permeability, and overall biological activity, making it a unique and valuable compound for further research and development.

Properties

Molecular Formula

C27H33N3O2S

Molecular Weight

463.6 g/mol

IUPAC Name

(5Z)-5-[(4-heptoxyphenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one

InChI

InChI=1S/C27H33N3O2S/c1-2-3-4-5-9-20-32-24-14-12-22(13-15-24)21-25-26(31)28-27(33-25)30-18-16-29(17-19-30)23-10-7-6-8-11-23/h6-8,10-15,21H,2-5,9,16-20H2,1H3/b25-21-

InChI Key

RFXQTOKGDFXQII-DAFNUICNSA-N

Isomeric SMILES

CCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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